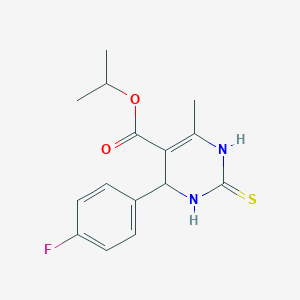
N1,N3-DIETHYL-5-NITRO-N1,N3-DIPHENYLBENZENE-1,3-DICARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide is an organic compound with the molecular formula C24H24N2O2 It is a derivative of isophthalamide, characterized by the presence of diethyl and diphenyl groups, as well as a nitro group at the 5-position of the isophthalamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide typically involves the reaction of isophthalic acid derivatives with diethylamine and nitrobenzene under specific conditions. The process may include steps such as nitration, amidation, and condensation reactions. The reaction conditions often require controlled temperatures, catalysts, and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
Industrial production of N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide may involve large-scale chemical reactors and continuous flow processes to ensure efficient synthesis. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. Safety measures and environmental considerations are also crucial in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,N’-Diethyl-5-amino-N,N’-diphenyl-isophthalamide, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the diethyl and diphenyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its molecular interactions and effects are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Diethyl-N,N’-diphenyl-isophthalamide
- N,N’-Diethyl-N,N’-di(o-tolyl)isophthalamide
- N,N’-Bis(3,4-dichlorophenyl)-isophthalamide
Uniqueness
N,N’-Diethyl-5-nitro-N,N’-diphenyl-isophthalamide is unique due to the presence of the nitro group at the 5-position, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H23N3O4 |
|---|---|
Molekulargewicht |
417.5g/mol |
IUPAC-Name |
1-N,3-N-diethyl-5-nitro-1-N,3-N-diphenylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H23N3O4/c1-3-25(20-11-7-5-8-12-20)23(28)18-15-19(17-22(16-18)27(30)31)24(29)26(4-2)21-13-9-6-10-14-21/h5-17H,3-4H2,1-2H3 |
InChI-Schlüssel |
ICCBWUHQIKANKO-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(CC)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N(CC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(cyclohexylcarbonyl)amino]cyclohexyl}cyclohexanecarboxamide](/img/structure/B408768.png)

![5-{[4-(4-morpholinylcarbonyl)anilino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B408775.png)
![METHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[(OXOLAN-2-YL)METHYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B408776.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-iodobenzamide](/img/structure/B408784.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B408785.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-diiodobenzamide](/img/structure/B408787.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B408788.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenoxyacetamide](/img/structure/B408790.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B408791.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide](/img/structure/B408792.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B408793.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B408794.png)
